molecular formula C8H16ClNO2 B2378315 1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride CAS No. 2460755-85-3

1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride

Cat. No. B2378315
CAS RN: 2460755-85-3
M. Wt: 193.67
InChI Key: IFLLMFGIVGZRMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride” is a chemical compound with the CAS Number: 2460755-85-3 . It has a molecular weight of 193.67 . The compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO2.ClH/c1-10-6-8-3-2-7 (9,4-8)5-11-8;/h2-6,9H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Chemical Reactions and Synthesis Techniques

  • 1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride is involved in various chemical reactions, including the Demjanov and Tiffeneau-Demjanov ring enlargements. These reactions are used for stereo- and regioselective additions to soft electrophiles, contributing significantly to the field of organic chemistry and synthesis techniques (Fattori, Henry, & Vogel, 1993).

Improved Synthesis Methods

  • The compound has been a subject of research focusing on improved synthesis methods. For example, an efficient method for its synthesis from trans-4-hydroxy-l-proline was developed, highlighting advancements in the preparation of this chemical (Zhang, Li, Lin, & Huang, 2014).

Application in Antiviral Research

  • Research on derivatives of this compound includes their use in synthesizing new 1′-homocarbanucleoside analogs. These analogs, featuring a substituted bicyclo[2.2.1]heptane skeleton, have been studied for their potential antiviral properties against HSV-1, demonstrating the compound's relevance in medicinal chemistry (Tănase et al., 2019).

Polyfunctionalized Heptane Building Blocks

  • The compound has been utilized in new methodologies to prepare polyfunctionalized heptane building blocks with multiple stereocenters. Such methodologies are essential in complex organic synthesis, like in the preparation of Ionomycin subunits (Montaña, García, & Grima, 1999).

Muscarinic Activities

  • In the field of medicinal chemistry, the compound and its derivatives have been investigated for their receptor-binding affinity and efficacy as muscarinic ligands. This indicates its potential application in developing drugs targeting the muscarinic receptors (Macleod et al., 1990).

Catalysis Research

  • The compound has also been a subject of research in catalysis, particularly in studies involving rhodium complexes. Such studies are pivotal in understanding catalytic reactions and developing new catalytic processes (Hung-Low et al., 2005).

Anticancer Activity

  • Research into the compound's derivatives includes their synthesis and evaluation for anticancer activity. This highlights its potential use in designing new therapeutic agents (Pachuta-Stec & Szuster‐Ciesielska, 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

properties

IUPAC Name

1-(methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-10-6-8-3-2-7(9,4-8)5-11-8;/h2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLLMFGIVGZRMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC12CCC(C1)(CO2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.